3-bromo-N-(3-chloro-4-fluorophenyl)benzamide
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Overview
Description
3-bromo-N-(3-chloro-4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H8BrClFNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
The synthesis of 3-bromo-N-(3-chloro-4-fluorophenyl)benzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
3-bromo-N-(3-chloro-4-fluorophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Typical reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-N-(3-chloro-4-fluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm this.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-chloro-4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
3-bromo-N-(3-chloro-4-fluorophenyl)benzamide can be compared with other similar compounds such as:
3-chloro-4-fluorophenylboronic acid: This compound is used in similar coupling reactions and has comparable reactivity.
N-(3-chlorophenyl)-4-bromobenzamide: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8BrClFNO |
---|---|
Molecular Weight |
328.56 g/mol |
IUPAC Name |
3-bromo-N-(3-chloro-4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8BrClFNO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-12(16)11(15)7-10/h1-7H,(H,17,18) |
InChI Key |
NGANGRQIBYIQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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